(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14602992
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O2 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-4-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]-5-propyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C21H24N4O2/c1-4-6-19-20(15(2)23-14-16-7-5-12-22-13-16)21(26)25(24-19)17-8-10-18(27-3)11-9-17/h5,7-13,24H,4,6,14H2,1-3H3 |
| Standard InChI Key | DZUTUTJOCCNZAC-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NCC3=CN=CC=C3)C |
Introduction
(4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the class of pyrazolones. This compound features a pyrazolone ring system with a methoxyphenyl group, a propyl group, and a pyridine-derived amino group, contributing to its potential biological activities.
Synthesis
The synthesis of (4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. A common method includes the condensation of 4-methoxyphenyl hydrazine with appropriate aldehydes or ketones to form the pyrazolone core, followed by further functionalization to introduce the propyl and pyridine substituents. Solvents like ethanol or dimethylformamide are used under controlled temperature conditions.
Biological Activity
This compound holds promise in medicinal chemistry as a lead for developing anti-inflammatory agents. Its structural features suggest potential applications in treating pain or inflammatory diseases, warranting further biological evaluation. Preliminary data indicate significant pharmacological potential, although specific biological effects require ongoing research.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| (4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one | Pyrazolone ring with methoxyphenyl and pyridinylmethylamino groups | Potential anti-inflammatory | Complex substitution pattern |
| 4-Methylpyrazole | Pyrazole ring with methyl group | Antifungal | Simple structure |
| Phenylhydrazone derivatives | Pyrazole-like structures | Anticancer | Various substituents |
| 1-Acetylpyrazole | Acetyl group on pyrazole | Analgesic | Different functionalization |
Research Findings and Future Directions
Research into the biological effects of (4Z)-2-(4-methoxyphenyl)-5-propyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one is ongoing. Preliminary data suggest that this compound may exhibit selective binding to certain protein targets, enhancing its therapeutic potential. Further studies are needed to fully explore its pharmacological properties and potential applications in medicine.
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